Alphitolic acid

説明

Molecular Structure and Isomeric Forms

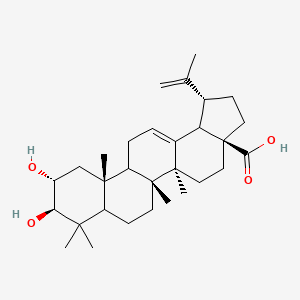

Alphitolic acid (C₃₀H₄₈O₄) is a pentacyclic triterpenoid derived from betulinic acid, distinguished by a 2α-hydroxy substitution on its lupane skeleton. Its IUPAC name is (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid . The molecule contains 11 defined stereocenters, resulting in complex stereoisomerism. Key structural features include:

- A lupane core with five fused rings.

- Two hydroxyl groups at positions 2 (α-configuration) and 3 (β-configuration).

- A terminal methylene group (C-20(29)) and a carboxylic acid moiety at C-28.

Isomeric forms arise primarily from stereochemical variations, such as epimerization at C-2 or C-3. For example, 3-epi-alphitolic acid has been identified as a natural diastereomer.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy is pivotal for elucidating this compound’s structure. Key spectral features include:

- ¹H NMR :

- ¹³C NMR :

2D NMR techniques, such as ¹H-¹H COSY and HMBC , confirm connectivity. For example, HMBC correlations from H-2 (δ 3.60) to C-28 (δ 180.4) validate the carboxylic acid’s position.

Table 2: Selected ¹H and ¹³C NMR Assignments

| Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Correlation (HMBC) |

|---|---|---|---|

| C-2 | 3.60 | 69.8 | C-1, C-3, C-28 |

| C-3 | 2.88 | 84.4 | C-2, C-4, C-23 |

| C-28 | - | 180.4 | H-2, H-3 |

Mass Spectrometric (MS) Fragmentation Patterns

This compound exhibits characteristic fragmentation in mass spectrometry:

The DART-HRMS spectrum confirms the molecular formula with a precise mass of m/z 470.3396 [M]⁻ .

Crystallographic and Conformational Studies

While X-ray crystallography data for this compound remains limited, conformational studies using NOESY and molecular modeling reveal:

- The 2α-hydroxy group adopts an axial orientation, stabilizing hydrogen bonding with the C-28 carboxylate.

- The lupane skeleton maintains a rigid chair-chair-chair-boat-chair configuration, minimizing steric strain.

- Density Functional Theory (DFT) calculations predict a 10.2 kcal/mol energy barrier for C-2/C-3 epimerization, explaining the stability of its diastereomers.

Figure 1: Predicted Conformational Isomers of this compound

(Note: A diagram illustrating axial vs. equatorial hydroxyl orientations would be included here in a published article.)

特性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17(2)18-10-13-30(25(33)34)15-14-28(6)19(23(18)30)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h18-24,31-32H,1,8-16H2,2-7H3,(H,33,34)/t18-,19+,20+,21-,22+,23+,24-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCVZKFJHRCLCC-PGOIBATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19533-92-7 | |

| Record name | Alphitolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19533-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Preparation Methods

Synthetic routes to alphitolic acid prioritize stereoselectivity and scalability. The most efficient method, developed by Park et al., utilizes betulin as a starting material.

Starting Materials and Key Reactions

Betulin (C₃₀H₅₀O₂), a commercially available triterpene alcohol, undergoes a three-step transformation:

- Oxidation to Ketone : Betulin is oxidized to form a C-3 ketone intermediate.

- Rubottom Oxidation : Introduces an α-hydroxy group at C-2.

- Diastereoselective Reduction : Converts the α-hydroxy ketone to a 1,2-diol moiety.

Table 1: Synthetic Pathway from Betulin to this compound

| Step | Reaction | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Oxidation of Betulin | Jones reagent (CrO₃, H₂SO₄, acetone) | 85 | - |

| 2 | Rubottom Oxidation | Dimethyl dioxirane (DMDO), CH₂Cl₂, −40°C | 78 | >20:1 |

| 3 | LiAlH(t-BuO)₃ Reduction | LiAlH(t-BuO)₃, THF, 0°C → rt | 92 | 10:1 |

Rubottom Oxidation Step

The Rubottom oxidation is pivotal for introducing the C-2 hydroxyl group with high stereoselectivity. This reaction employs dimethyl dioxirane (DMDO) to epoxidize the enol silyl ether intermediate, followed by acid hydrolysis to yield the α-hydroxy ketone. The reaction’s success hinges on strict temperature control (−40°C) to prevent epimerization.

Diastereoselective Reduction

The reduction of the α-hydroxy ketone (e.g., compound 20 in Park et al.) using lithium aluminum hydride tri-tert-butoxy (LiAlH(t-BuO)₃) achieves a 10:1 diastereomeric ratio favoring the desired 2α,3β-diol configuration. This selectivity arises from the bulky tert-butoxy ligands, which hinder axial attack on the ketone.

Natural Extraction Methods

This compound is isolated from Agrimonia coreana using solvent extraction and chromatographic purification.

Plant Material and Extraction

Dried aerial parts of A. coreana are extracted with 80% methanol (MeOH) under reflux. The concentrated extract is partitioned sequentially with hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound predominantly resides in the EtOAc layer due to its intermediate polarity.

Table 2: Extraction and Partitioning Yields

| Solvent | Volume (L/kg) | This compound Content (mg/g extract) |

|---|---|---|

| Hexane | 3 | 0.2 |

| EtOAc | 3 | 12.4 |

| n-BuOH | 3 | 1.8 |

Analytical Characterization

Spectroscopic Data

This compound is characterized by ¹H and ¹³C NMR, with key signals at:

Comparative Analysis of Synthesis vs. Extraction

| Parameter | Synthetic Route | Natural Extraction |

|---|---|---|

| Yield | High (gram-scale) | Low (mg/kg plant) |

| Purity | >99% | >98% |

| Cost | Moderate (reagents) | High (plant processing) |

| Stereoselectivity | Controlled | Natural configuration |

Applications and Implications

The gram-scale synthesis of this compound enables large-scale biological evaluations, while natural extraction remains vital for studying its ecological roles. Future work may optimize hybrid approaches, such as semi-synthesis from plant-derived intermediates.

化学反応の分析

Types of Reactions

Alphitolic acid undergoes various chemical reactions, including:

Reduction: Reduction of ketones to form alcohols.

Substitution: Substitution reactions involving the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Rubottom oxidation using reagents such as m-chloroperbenzoic acid.

Reduction: Diastereoselective reduction using reagents like sodium borohydride.

Substitution: Reagents such as acetic anhydride for esterification reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated and esterified derivatives of this compound, which have been studied for their enhanced biological activities .

科学的研究の応用

Anticancer Activity

Alphitolic acid has demonstrated significant anticancer properties, particularly in various human cancer cell lines.

Case Study: Anticancer Effects on HCT116 Cells

- Source : Extracted from the lichen Usnea barbata.

- Findings : The compound 2-O-caffeoyl this compound exhibited cytotoxic effects against colorectal cancer cells (HCT116). It inhibited cell growth and induced apoptosis in a concentration-dependent manner. Morphological changes characteristic of apoptosis were observed in treated cells, indicating its potential as a therapeutic agent against colorectal cancer .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HCT116 | 2-O-caffeoyl this compound | 6.3 | Induces apoptosis and inhibits migration |

| A375 (melanoma) | 2-O-caffeoyl this compound | 4.1 | Cytotoxic activity |

| A549 (lung) | 2-O-caffeoyl this compound | 5.0 | Induces apoptosis |

Antioxidant Properties

This compound also exhibits potent antioxidant activities, which are crucial for combating oxidative stress-related diseases.

Case Study: Antioxidant Activity of p-Coumaroyl this compound

- Source : Extracted from the fruit of Ziziphus mauritiana.

- Methodology : The antioxidant potential was assessed using DPPH, ABTS, and FRAP assays.

- Findings : The compound showed excellent free radical scavenging activity with IC50 values of 7.29 µg/ml (DPPH), 2.84 µg/ml (ABTS), and 28.32 µg/ml (FRAP). These results indicate its potential use in preventing oxidative stress-related conditions .

Table 2: Antioxidant Activity of p-Coumaroyl this compound

| Assay Type | IC50 Value (µg/ml) | Reference |

|---|---|---|

| DPPH | 7.29 ± 0.94 | Current Study |

| ABTS | 2.84 ± 0.07 | Current Study |

| FRAP | 28.32 ± 0.66 | Current Study |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: Inhibition of Calcium Channels

- Source : Isolated from Agrimonia coreana.

- Findings : The compound inhibited Ca2+ release-activated Ca2+ channels (CRACs) in a dose-dependent manner, leading to reduced intracellular calcium levels and suppressed T cell proliferation. This suggests a mechanism by which this compound may exert anti-inflammatory effects .

Table 3: Anti-inflammatory Effects of this compound

| Mechanism | Effect |

|---|---|

| CRAC Inhibition | Dose-dependent inhibition of T cell activation |

| NO Production | Down-regulation of nitric oxide synthesis |

| TNF-α Production | Inhibition observed in treated cells |

作用機序

The mechanism of action of alphitolic acid involves the inhibition of calcium release-activated calcium channels, leading to reduced intracellular calcium levels. This inhibition affects various cellular processes, including T cell proliferation and apoptosis. Additionally, this compound modulates signaling pathways such as the Akt-NF-κB pathway, contributing to its anti-inflammatory and anticancer effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarities

Alphitolic acid shares a lupane skeleton with compounds like betulinic acid , betulin , and lupeol , but its functional groups and ester derivatives (e.g., coumaroyl or caffeoyl esters) modulate its bioactivity. Key structural and functional comparisons include:

- Ester Derivatives : this compound’s 3-O-coumaroyl and 3-O-caffeoyl esters (e.g., 3β-O-trans-p-coumaroyl this compound) enhance its solubility and bioactivity, particularly in antimicrobial and anti-inflammatory applications .

Pharmacological Comparisons

Antimicrobial Activity :

- This compound inhibits Staphylococcus aureus (12.33 mm inhibition at 25 mg/mL) and Escherichia coli (14.33 mm), though it is less potent than epigouanic acid (16.66 mm against S. aureus) .

- Its derivatives, such as 3β-O-trans-p-coumaroyl this compound, show stronger activity against Candida albicans compared to betulinic acid .

Anti-Inflammatory Activity :

- This compound suppresses NF-κB signaling and inhibits CRAC channels in T cells, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) . This mechanism is distinct from dexamethasone , which acts via glucocorticoid receptors .

- In contrast, cis-coumaroyl this compound exhibits higher TNF-α inhibition (98.31% binding stability) than this compound alone .

Antioxidant Activity :

- Toxicity Profile: this compound and oleanolic acid are hepatotoxic at high doses, unlike mangiferonic acid, which has a higher LD₅₀ (lower toxicity) .

Anticancer and Antiviral Potency

- This compound demonstrates weak cytotoxicity against A549 lung cancer cells (IC₅₀ > 50 µM), whereas arjunolic acid shows stronger inhibition of HeLa and T47D cells (IC₅₀ ~ 20 µM) .

- It exhibits anti-HIV activity (EC₅₀ = 4 µM) comparable to betulinic acid but less potent than clinically used protease inhibitors .

Key Research Findings

- Synthetic Accessibility : this compound is efficiently synthesized from betulin in 3–5 steps, making it more accessible than maslinic acid or pomolic acid , which require complex extraction protocols .

- Synergistic Effects: In jujube, this compound works synergistically with ursolic acid and oleanolic acid to enhance antioxidant and anti-inflammatory activities .

- Drug-Likeness : this compound has low Caco-2 permeability (log Papp < 0.90), limiting its oral bioavailability compared to rosmarinic acid or 6-shogaol .

生物活性

Alphitolic acid, a triterpenoid compound, has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on this compound, highlighting its mechanisms of action and potential therapeutic applications.

Overview of this compound

This compound is primarily derived from various natural sources, including the bark of certain trees and lichen species. It is characterized by its pentacyclic structure, which is common among triterpenoids. Recent studies have explored its biological effects, revealing a range of pharmacological activities.

Anticancer Activity

One of the most significant areas of research regarding this compound is its anticancer properties . A study focused on 2-O-caffeoyl this compound , extracted from the lichen Usnea barbata, demonstrated potent cytotoxic effects against human colorectal cancer cells (HCT116). The compound exhibited concentration-dependent inhibition of cell growth and induced apoptosis by modulating the expression of apoptotic and anti-apoptotic genes such as MCL-1 .

- Induction of Apoptosis : this compound promotes apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and membrane blebbing.

- Inhibition of Cell Migration : The compound also inhibits cell migration and invasion, crucial steps in cancer metastasis .

- Targeting Specific Pathways : Research indicates that this compound affects key signaling pathways involved in cell survival and proliferation, making it a candidate for further anticancer drug development.

Anti-Inflammatory Effects

This compound has been reported to possess significant anti-inflammatory properties . A study on extracts from Agrimonia coreana highlighted that this compound inhibits the activity of ICRAC (calcium release-activated calcium channels) in T cells, suggesting its potential use in treating inflammatory diseases .

Key Findings

- Reduction in Inflammatory Mediators : The compound reduces the secretion of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

- Potential Therapeutic Applications : Given its ability to modulate immune responses, this compound may be beneficial in managing conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Studies have shown that it can scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases .

Comparative Antioxidant Activity

| Compound | EC50 (µg/mL) | Source |

|---|---|---|

| Ethyl acetate extract | 97.44 | Cocoa pericarps |

| N-butanol extract | 71.99 | Cocoa pericarps |

| This compound | Not specified | Various sources |

Case Studies

- Colorectal Cancer Study : In vitro studies demonstrated that treatment with 2-O-caffeoyl this compound resulted in a significant reduction in HCT116 cell viability and induced apoptosis at concentrations as low as 10 µM .

- Inflammation Model : In an animal model of inflammation, this compound treatment led to decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential for therapeutic use in chronic inflammatory conditions .

Q & A

Q. How is Alphitolic acid isolated and characterized from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization employs spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (MS) to confirm its triterpenoid backbone and functional groups. Purity is validated using HPLC with UV detection .

Q. What are the primary biological activities reported for this compound?

this compound exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) and antiproliferative effects against cancer cell lines such as oral squamous cell carcinoma (OSCC) and HELA cells. These activities are typically assessed via in vitro assays like broth microdilution (MIC determination) and MTT cell viability tests .

Q. What experimental models are used to study this compound’s antimicrobial properties?

Standard models include bacterial strains cultured in Mueller-Hinton broth, with MIC (minimum inhibitory concentration) values calculated using serial dilutions. Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) are critical to validate results and rule out solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, incubation time), or cell line specificity. To address this, researchers should:

Q. What structural features of this compound contribute to its bioactivity?

Structure-activity relationship (SAR) studies suggest that the triterpenoid core and acylated coumaroyl groups (e.g., 23-O-trans-ρ-coumaroyl-alphitolic acid) enhance antiproliferative activity. Modifications at C-3 or C-23 positions can be systematically tested via semisynthesis and evaluated in cytotoxicity assays .

Q. What in vivo models are appropriate for validating this compound’s anticancer potential?

Xenograft models (e.g., nude mice implanted with PC-3 prostate cancer cells) are commonly used. Dosing regimens should follow OECD guidelines, with endpoints including tumor volume measurement and histopathological analysis. Pharmacokinetic studies (e.g., HPLC-MS plasma analysis) are critical to assess bioavailability .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced activity?

Semisynthetic approaches include esterification or glycosylation of the hydroxyl groups. Reaction conditions (e.g., catalyst, solvent) should be optimized using design-of-experiment (DoE) frameworks. Purity and structure of derivatives must be confirmed via NMR and MS .

Q. What analytical techniques are recommended for quantifying this compound in plant extracts?

Quantitative NMR (qNMR) or UPLC-MS/MS with internal standards (e.g., deuterated analogs) provide high accuracy. Calibration curves should cover a dynamic range of 0.1–100 µg/mL, with validation for precision, recovery, and matrix effects .

Q. How do researchers address solubility challenges in this compound bioassays?

Solubility can be improved using co-solvents (e.g., PEG-400) or nanoformulations (e.g., liposomes). Controls must confirm that solubilizing agents do not interfere with assay readouts (e.g., MTT reduction) .

Q. What meta-analysis frameworks are suitable for consolidating this compound research data?

Systematic reviews using PRISMA guidelines can synthesize in vitro and in vivo data. Meta-regression models (e.g., random-effects models) account for heterogeneity across studies, while funnel plots assess publication bias. Tools like RevMan or R’s metafor package are recommended .

Methodological Guidelines

- Experimental Design : Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to frame hypotheses. For example, "Does this compound synergize with cisplatin in OSCC cells?" .

- Data Reporting : Follow Beilstein Journal guidelines: include experimental details (e.g., NMR parameters) in supplementary data and avoid redundancy between text and tables .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines and obtain institutional animal ethics committee approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。